1-(3-Bromo-2-(bromomethyl)propyl)-4-chlorobenzene
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Overview
Description
1-(3-Bromo-2-(bromomethyl)propyl)-4-chlorobenzene is an organic compound that contains bromine, chlorine, and benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-2-(bromomethyl)propyl)-4-chlorobenzene typically involves the bromination of 4-chlorobenzene followed by the introduction of the bromomethyl group. The reaction conditions often require the use of bromine or bromine-containing reagents under controlled temperature and pressure to ensure the selective bromination of the desired positions on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using specialized equipment to handle the reactive bromine reagents safely. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromo-2-(bromomethyl)propyl)-4-chlorobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives with altered chemical properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, or thiols. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to different functionalized compounds.
Scientific Research Applications
1-(3-Bromo-2-(bromomethyl)propyl)-4-chlorobenzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of biological systems and the development of bioactive molecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-2-(bromomethyl)propyl)-4-chlorobenzene involves its interaction with molecular targets such as enzymes or receptors. The bromine and chlorine atoms can participate in various chemical interactions, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
1-(3-Bromo-2-(bromomethyl)propyl)benzene: Similar structure but lacks the chlorine atom.
4-Bromo-1-(bromomethyl)benzene: Similar structure but lacks the propyl group.
1-(3-Chloro-2-(chloromethyl)propyl)-4-bromobenzene: Similar structure but with chlorine instead of bromine.
Uniqueness
1-(3-Bromo-2-(bromomethyl)propyl)-4-chlorobenzene is unique due to the presence of both bromine and chlorine atoms, which can impart distinct chemical reactivity and biological activity. This combination of halogens can lead to unique interactions with molecular targets and pathways, making it valuable for various applications.
Properties
IUPAC Name |
1-[3-bromo-2-(bromomethyl)propyl]-4-chlorobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Br2Cl/c11-6-9(7-12)5-8-1-3-10(13)4-2-8/h1-4,9H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVPPHLLDFOINIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(CBr)CBr)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Br2Cl |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.45 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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